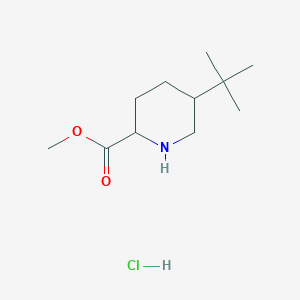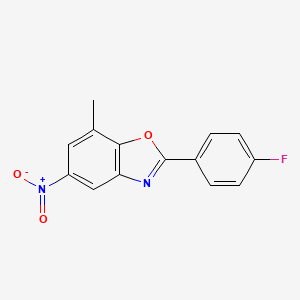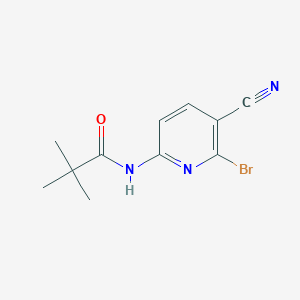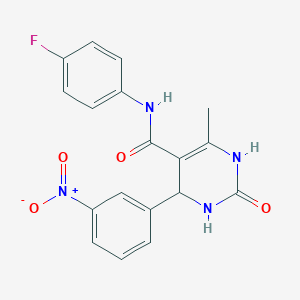
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a 4-fluorophenyl group, a 3-nitrophenyl group, and a methyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached at the specified positions. The presence of the nitro, methyl, and fluorophenyl groups would likely have significant effects on the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorophenyl and nitrophenyl groups, for example, would likely make the compound relatively polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
- In Vitro Antidiabetic Screening : A study conducted by Lalpara et al. (2021) involved the synthesis of N-substituted dihydropyrimidine derivatives and their evaluation for in vitro antidiabetic activity. These compounds, including similar structures to N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, were tested using the α-amylase inhibition assay, indicating potential antidiabetic applications (Lalpara et al., 2021).
Antitubercular Activity
- Novel Antitubercular Agents : Trivedi et al. (2010) synthesized a library of dihydropyrimidines and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Some compounds, structurally related to this compound, showed significant activity, highlighting their potential as new antitubercular agents (Trivedi et al., 2010).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Evaluation : Verma et al. (2022) synthesized novel pyrimidine derivatives clubbed with thiazolidinone, exhibiting antimicrobial properties against various bacterial and fungal strains. Additionally, certain derivatives showed potent anticancer activity against the HeLa Cervical cancer cell line. This indicates the broader biological potential of compounds like this compound (Verma et al., 2022).
Other Applications
- Synthesis and Structural Analysis : Various studies have focused on the synthesis and characterization of dihydropyrimidine derivatives. These include exploration into their crystal structures, reaction mechanisms, and the development of novel synthesis methods. These studies contribute to understanding the chemical properties and potential applications of compounds like this compound in various scientific fields (Gein et al., 2018), (Elliott et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
The study of new pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the synthesis of pharmaceuticals . Further studies could explore the biological activity of this compound, or use it as a starting point for the synthesis of new drug candidates.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(25)20-10)11-3-2-4-14(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHKERSTLJPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

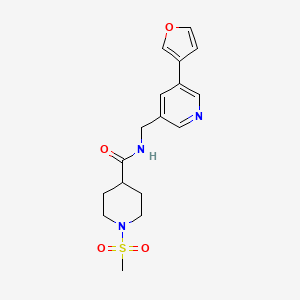


![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)
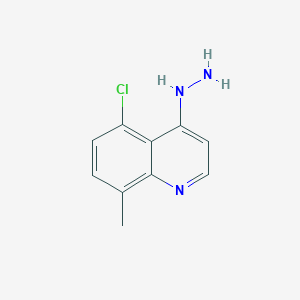
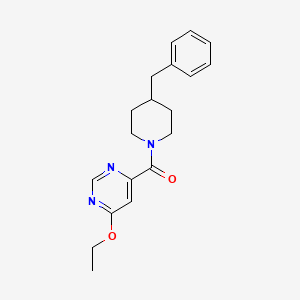
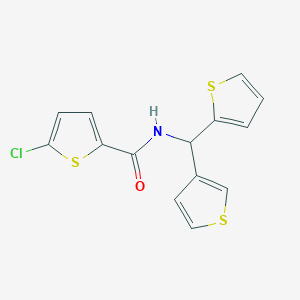
![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)
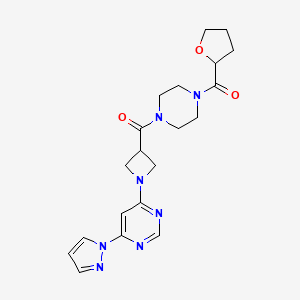
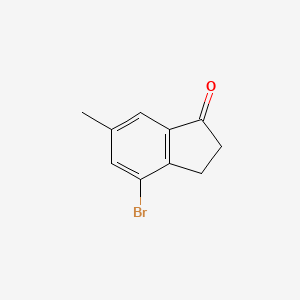
![Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)
